methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (molecular formula: C₂₁H₂₃NO₅S; monoisotopic mass: 401.129694) is a cyclopenta[b]thiophene derivative featuring a methyl ester group at position 3, an (E)-configured α,β-unsaturated enoyl substituent at position 2, and a 3,4-dimethoxyphenyl moiety ().
Properties
IUPAC Name |
methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-24-14-9-7-12(11-15(14)25-2)8-10-17(22)21-19-18(20(23)26-3)13-5-4-6-16(13)27-19/h7-11H,4-6H2,1-3H3,(H,21,22)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUQJZFGGIVKCI-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Ring: This can be achieved through the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of a suitable precursor with 3,4-dimethoxybenzaldehyde under basic conditions, often using sodium hydroxide (NaOH) in ethanol as a catalyst.
Formation of the Methyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of cyclopenta[b]thiophene derivatives, including methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and prostate (PC-3) cancer cells. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values that suggest promising efficacy compared to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
Similar compounds within the class of cyclopenta[b]thiophenes have demonstrated anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds candidates for treating conditions such as asthma and allergic rhinitis. For instance, derivatives similar to this compound have been explored for their potential in reducing inflammation through inhibition of pro-inflammatory cytokines .
Other Potential Uses
The versatility of this compound extends beyond oncology and inflammation. Its unique chemical structure suggests potential applications in:
- Antimicrobial Agents : Investigations into its efficacy against bacterial and fungal pathogens could reveal new therapeutic avenues.
- Neuroprotective Agents : Given the emerging links between inflammation and neurodegenerative diseases, further exploration could position these compounds as neuroprotective agents.
Mechanism of Action
The mechanism of action of methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester and amide groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Cyclopenta[b]thiophene Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The thioureido group in and introduces sulfur, which enhances metal-binding capacity and antimicrobial efficacy .
Ester Group Influence :
- Methyl esters () generally exhibit lower hydrolytic stability compared to ethyl esters (), impacting metabolic clearance and bioavailability .
Core Structure Variations :
- Cyclopenta[b]thiophene (all compounds in the table) provides a rigid, planar scaffold for substituent alignment, whereas benzo[b]thiophene analogs (e.g., ) have extended aromaticity, altering electronic properties .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 2-aminothiophene precursor () with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, similar to methods in for thioureido derivatives .
Research Findings and Implications
- Antimicrobial Potential: Thioureido derivatives () demonstrate that electron-withdrawing groups at position 2 enhance antimicrobial activity, a trait the target compound may share due to its conjugated enoyl system .
- Structural Tunability: The cyclopenta[b]thiophene core allows diverse functionalization, as shown by ’s Knoevenagel condensation approach for introducing cyanoacrylamido groups .
Biological Activity
Methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26N2O5S
- Molecular Weight : 402.51 g/mol
- CAS Number : 161928-84-3
- Structure : The compound features a cyclopentathiophene core with a methoxyphenyl group and an enoyl side chain.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of the cyclopentathiophene structure have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes .
3. Anti-inflammatory Effects
In vitro studies demonstrate that this compound can modulate inflammatory pathways. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in treating inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It could potentially act on various receptors involved in inflammation and immune response.
Study 1: Antioxidant Evaluation
A study conducted by Suwito et al. (2017) assessed the antioxidant capacity of structurally related compounds using DPPH and ABTS assays. Results indicated that the cyclopentathiophene derivatives exhibited significant radical scavenging activity, suggesting potential applications in oxidative stress management .
Study 2: Antimicrobial Screening
In a screening assay for antimicrobial activity against E. coli and S. aureus, this compound showed promising results with MIC values comparable to standard antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Methodology Used | Results Summary |
|---|---|---|
| Antioxidant | DPPH/ABTS Assays | Significant radical scavenging activity observed |
| Antimicrobial | MIC Testing | Effective against E. coli and S. aureus |
| Anti-inflammatory | Cytokine Measurement | Reduced pro-inflammatory cytokine production |
Q & A
Q. What are the standard synthetic routes for preparing methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The compound is synthesized via a multi-step approach:
Core Thiophene Formation : Start with a cyclopenta[b]thiophene-3-carboxylate precursor (e.g., ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate).
Knoevenagel Condensation : React the amino-thiophene derivative with 3,4-dimethoxycinnamoyl chloride or a similar electrophile. This step typically uses toluene as a solvent with catalytic piperidine and acetic acid, heated under reflux for 5–6 hours to form the (E)-configured acrylamido group .
Purification : Recrystallize the product using ethanol or isopropyl alcohol to achieve >90% purity .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and amide groups, C=C stretch at ~1600 cm⁻¹) .
- ¹H NMR : Peaks for methoxy groups (δ 3.8–4.0 ppm), cyclopenta[b]thiophene protons (δ 2.0–3.0 ppm), and the (E)-configured acrylamido doublet (δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 430.12) .
Q. How can researchers ensure purity during synthesis?
- Recrystallization : Use ethanol or methanol to remove unreacted starting materials .
- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients for challenging separations .
- HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions during condensation .
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or pyridine) to reduce reaction time .
- Temperature Control : Maintain 80–100°C during condensation to balance reaction rate and byproduct formation .
Q. What strategies resolve contradictions in spectral data or yields?
- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm ambiguous proton assignments .
- X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) by growing single crystals in ethanol/water mixtures .
- Reaction Monitoring : Track intermediates via TLC or in-situ IR to identify incomplete steps .
Q. How can computational methods predict the compound’s reactivity or bioactivity?
- DFT Calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Screen against targets like COX-2 or antioxidant enzymes to prioritize biological assays .
Q. What are the key considerations for evaluating biological activity?
- Antioxidant Assays : Use DPPH radical scavenging or FRAP to quantify activity .
- Anti-inflammatory Screening : Measure COX-1/COX-2 inhibition in vitro .
- Dose-Response Studies : Test concentrations from 1–100 μM to establish IC₅₀ values .
Q. How do structural modifications impact bioactivity?
- Methoxy Group Effects : Compare 3,4-dimethoxy substitution (enhanced electron-donating effects) vs. nitro or chloro groups (electron-withdrawing) on antioxidant potency .
- Stereochemistry : The (E)-configuration of the acrylamido group is critical for planar conjugation and target binding .
Q. What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood due to potential respiratory irritation .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Q. How can researchers address stability issues during storage?
- Storage Conditions : Keep at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation .
- Stability Testing : Monitor degradation via HPLC every 3 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
